tert-Butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate
CAS No.: 1013334-97-8
Cat. No.: VC17736278
Molecular Formula: C18H23NO4
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1013334-97-8 |
|---|---|
| Molecular Formula | C18H23NO4 |
| Molecular Weight | 317.4 g/mol |
| IUPAC Name | tert-butyl 4-oxospiro[3H-chromene-2,3'-piperidine]-1'-carboxylate |
| Standard InChI | InChI=1S/C18H23NO4/c1-17(2,3)23-16(21)19-10-6-9-18(12-19)11-14(20)13-7-4-5-8-15(13)22-18/h4-5,7-8H,6,9-12H2,1-3H3 |
| Standard InChI Key | RKWZMXLQUJMXIX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC2(C1)CC(=O)C3=CC=CC=C3O2 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a spirocyclic core formed by the fusion of a 1-benzopyran system (a bicyclic structure comprising a benzene ring fused to a pyran oxygen heterocycle) and a piperidine ring (a six-membered amine heterocycle) at the C2 position of the benzopyran . The spiro junction introduces steric constraints that limit rotational freedom, potentially enhancing binding specificity in biological systems.
The 4-oxo-3,4-dihydro moiety in the benzopyran segment indicates a ketone group at position 4 and a single bond between C3 and C4, creating a partially saturated ring system. This structural feature may influence electron distribution and hydrogen-bonding capacity .
Functional Groups and Substituents
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tert-Butyl carbamate (Boc) group: Positioned at the 1'-position of the piperidine ring, this moiety serves as a protective group for amines during synthetic sequences. Its bulky tert-butyl component enhances solubility in organic solvents and stabilizes the molecule against nucleophilic attack .
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Lack of aromatic substituents: Unlike derivatives such as the 6-nitro or 7-fluoro analogs, the base compound lacks substituents on the benzopyran aromatic ring, which may reduce steric hindrance and alter electronic interactions .
Molecular Formula and Weight
Based on structural analysis of analogs , the molecular formula is estimated as:
with a molecular weight of 303.35 g/mol.
Synthetic Methodologies
Key Synthetic Routes
Synthesis typically involves multi-step sequences to construct the spirocyclic core and introduce protective groups:
Spirocyclic Core Formation
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Benzopyran precursor preparation: Cyclocondensation of salicylaldehyde derivatives with ketones or enolizable esters under acidic conditions .
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Piperidine ring closure: Intramolecular cyclization using reagents such as trimethylaluminum or boron trifluoride etherate to form the spiro junction .
Boc Protection
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Reagent: Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) .
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Conditions: Room temperature in dichloromethane or THF, 12–24 hours .
Industrial-Scale Considerations
While laboratory synthesis prioritizes yield and purity, industrial production would optimize:
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Catalyst efficiency: Transition metal catalysts (e.g., palladium on carbon) for hydrogenation steps.
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Flow chemistry: Continuous processing to enhance reaction control and reduce waste .
Physicochemical Properties
Predicted Properties
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption at 1740 cm⁻¹ (C=O stretch of carbamate), 1680 cm⁻¹ (ketone C=O) .
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NMR:
Comparative Analysis with Structural Derivatives
Substituent Effects on Bioactivity
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